BenchChemオンラインストアへようこそ!

4-(Difluoromethyl)tetrahydro-2H-pyran

Medicinal Chemistry Bioisostere Lipophilicity

4-(Difluoromethyl)tetrahydro-2H-pyran (CAS 1820618-46-9) is a fluorinated saturated oxygen heterocycle (molecular formula C6H10F2O, molecular weight 136.14 g/mol) characterized by a -CHF2 substituent at the 4-position of the tetrahydropyran ring. The compound serves as a versatile building block in medicinal chemistry, where the difluoromethyl group functions as a lipophilic hydrogen bond donor and bioisostere for hydroxyl, thiol, or methyl groups.

Molecular Formula C6H10F2O
Molecular Weight 136.14
CAS No. 1820618-46-9
Cat. No. B3031179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Difluoromethyl)tetrahydro-2H-pyran
CAS1820618-46-9
Molecular FormulaC6H10F2O
Molecular Weight136.14
Structural Identifiers
SMILESC1COCCC1C(F)F
InChIInChI=1S/C6H10F2O/c7-6(8)5-1-3-9-4-2-5/h5-6H,1-4H2
InChIKeyAHSKIWNALOOGQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Difluoromethyl)tetrahydro-2H-pyran (CAS 1820618-46-9) Procurement and Differentiation Guide for Medicinal Chemistry


4-(Difluoromethyl)tetrahydro-2H-pyran (CAS 1820618-46-9) is a fluorinated saturated oxygen heterocycle (molecular formula C6H10F2O, molecular weight 136.14 g/mol) characterized by a -CHF2 substituent at the 4-position of the tetrahydropyran ring . The compound serves as a versatile building block in medicinal chemistry, where the difluoromethyl group functions as a lipophilic hydrogen bond donor and bioisostere for hydroxyl, thiol, or methyl groups [1]. The combination of the conformationally constrained tetrahydropyran scaffold with the metabolically stabilizing difluoromethyl motif provides distinct physicochemical properties relevant to drug candidate optimization [2].

Why Generic Tetrahydropyran Analogs Cannot Substitute for 4-(Difluoromethyl)tetrahydro-2H-pyran in Drug Discovery


Substitution of 4-(Difluoromethyl)tetrahydro-2H-pyran with unsubstituted tetrahydropyran or alternative fluoroalkyl analogs fundamentally alters the physicochemical and pharmacokinetic profile of the resulting drug candidate. The -CHF2 group introduces a distinct combination of lipophilicity (XLogP3 = 1.7) and hydrogen bond donor capacity that differs quantitatively from both the parent unsubstituted scaffold and from other fluorinated variants such as -CF3 or gem-difluoro (-CF2-) analogs [1]. Furthermore, the 4-position substitution on the tetrahydropyran ring confers differential metabolic stability compared to 2-substituted regioisomers, as established in microsomal stability studies of related tetrahydropyran-containing series [2]. Procurement of a specific CAS-defined building block with documented purity specifications ensures reproducible SAR outcomes that cannot be achieved through ad hoc substitution with in-class alternatives [3].

Quantitative Differentiation Evidence for 4-(Difluoromethyl)tetrahydro-2H-pyran versus Structural Analogs


Lipophilicity Differentiation: 4-(Difluoromethyl)tetrahydro-2H-pyran versus Methyl- and Hydroxyl-Substituted Analogs

The -CHF2 group in 4-(Difluoromethyl)tetrahydro-2H-pyran provides intermediate lipophilicity (XLogP3 = 1.7) that distinguishes it from the more lipophilic -CH3 analog (calculated XLogP3 ≈ 0.5 for 4-methyltetrahydro-2H-pyran) and the more hydrophilic -OH analog (calculated XLogP3 ≈ -1.3 for tetrahydro-2H-pyran-4-ol) [1]. This intermediate logP value positions the compound favorably for optimizing membrane permeability while maintaining aqueous solubility within drug-like chemical space [2]. The -CHF2 moiety simultaneously retains hydrogen bond donor capacity (HBD = 0, but weak H-bond donation via C-H), unlike the -CH3 group (HBD = 0, no H-bond capacity) or the -OH group (HBD = 1, strong H-bond donor) [3].

Medicinal Chemistry Bioisostere Lipophilicity

Metabolic Stability Differentiation: 4-Substituted versus 2-Substituted Tetrahydropyran Scaffolds

In a systematic study of tetrahydropyran-containing γ-secretase inhibitors, 3- and 4-substituted tetrahydropyran variants exhibited greater human liver microsomal (HLM) stability relative to their 2-substituted counterparts [1]. This positional effect on metabolic stability is attributed to reduced lipophilicity and/or unfavorable CYP active site interactions when the heteroatom is positioned distal to the substitution site [2]. 4-(Difluoromethyl)tetrahydro-2H-pyran, bearing the substitution at the metabolically preferred 4-position, is therefore expected to confer superior microsomal stability compared to regioisomeric 2-substituted analogs.

Drug Metabolism Microsomal Stability CYP450

Synthetic Accessibility: Documented Yields for CHF2-Containing Tetrahydropyran Derivatives via Photocatalytic Methods

A 2024 visible light-mediated intramolecular oxy-difluoromethylation protocol under continuous flow conditions provides access to CHF2-containing tetrahydropyrans in moderate to excellent yields (57% to 94% for representative tetrahydropyran substrates) with excellent regio- and stereoselectivities [1]. This method relies on readily available starting materials, low-cost 3D printed photoflow reactors, and difluoromethyltriphenylphosphonium bromide as a CHF2 radical precursor [2]. While this protocol demonstrates the feasibility of constructing the CHF2-tetrahydropyran scaffold, the commercial availability of 4-(Difluoromethyl)tetrahydro-2H-pyran as a pre-synthesized building block eliminates the need for in-house development of this specialized fluorination methodology .

Synthetic Methodology Flow Chemistry Difluoromethylation

Purity Specification Differentiation: Vendor-Grade Comparison for Procurement Decision-Making

Commercially available 4-(Difluoromethyl)tetrahydro-2H-pyran is offered at multiple purity specifications across vendors: ≥95% (Apollo Scientific), 97% by GC (CymitQuimica/Apollo Scientific), 97% (AiFChem), and 98% (Leyan, Chemsrc) [1]. Higher purity grades (98%) are recommended for critical SAR studies where trace impurities could confound biological assay interpretation, while 95–97% grades may be suitable for initial synthetic transformations where subsequent purification steps are planned. The compound is a clear liquid with a predicted density of 1.067±0.06 g/cm³ and boiling point of 138.9±15.0 °C .

Chemical Procurement Quality Control Building Block Sourcing

Recommended Application Scenarios for 4-(Difluoromethyl)tetrahydro-2H-pyran (CAS 1820618-46-9)


Bioisosteric Replacement of Hydroxyl or Methyl Groups in Lead Optimization

Use 4-(Difluoromethyl)tetrahydro-2H-pyran as a building block to replace hydroxyl (-OH) or methyl (-CH3) moieties in lead compounds where modulation of lipophilicity (XLogP3 shift of +1.2 to +3.0 versus alternative substituents) and introduction of weak hydrogen bond donor capacity are desired [1]. The -CHF2 group provides a balanced logP profile (XLogP3 = 1.7) that improves membrane permeability while avoiding excessive lipophilicity that could compromise solubility or promote off-target binding [2].

Scaffold Optimization Requiring Metabolically Stable Tetrahydropyran Cores

Prioritize 4-(Difluoromethyl)tetrahydro-2H-pyran over 2-substituted tetrahydropyran regioisomers in drug discovery programs where microsomal stability is a critical optimization parameter [1]. Evidence from related tetrahydropyran-containing series demonstrates that 4-position substitution confers superior HLM stability compared to 2-substituted variants [2]. The difluoromethyl group further enhances metabolic stability relative to unsubstituted or alkyl-substituted analogs through electronic and steric effects on CYP-mediated oxidation pathways [3].

Rapid SAR Exploration Without Specialized Fluorination Methodology

Procure 4-(Difluoromethyl)tetrahydro-2H-pyran as a pre-synthesized building block to bypass the need for in-house development of photocatalytic oxy-difluoromethylation methodology [1]. Direct purchase of the CAS-defined compound (purity 95–98%) enables immediate incorporation into parallel synthesis or medicinal chemistry workflows, reducing lead optimization cycle times compared to custom synthesis approaches [2]. This is particularly advantageous for programs with compressed timelines or limited fluorination chemistry expertise [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Difluoromethyl)tetrahydro-2H-pyran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.